1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Description
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid (CAS: 1784118-69-9) is a bicyclopropyl-containing compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and peptide chemistry. However, commercial availability of this compound has been discontinued, as noted in product catalogs .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSEJPLBJVYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The amino group is protected by reacting the starting amino compound with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically conducted in anhydrous solvents (e.g., dichloromethane) under controlled temperature to avoid side reactions and degradation.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Amino compound, Boc-Cl | Anhydrous solvent, 0–25 °C | Formation of Boc-protected amino intermediate |
| 2 | Triethylamine (base) | Same as above | Neutralizes HCl byproduct |
This step ensures the amino group is protected as a Boc carbamate, facilitating the subsequent cyclopropyl bi-formation steps.
Formation of the Bi(cyclopropyl) Framework
The bi(cyclopropyl) core is constructed through cyclopropanation reactions and coupling strategies. Although specific detailed protocols for this exact compound are limited, related methodologies involve:
- Utilizing cyclopropyl precursors.
- Employing photochemical or catalytic methods to form the bicyclopropyl linkage.
- Oxidation or reduction steps to fine-tune the carboxylic acid functionality.
For example, photochemical reactions involving propellane derivatives and diacetyl under UV irradiation have been used to build bicyclo frameworks in related systems.
Oxidation and Reduction Reactions
After the bi(cyclopropyl) core is established, selective oxidation or reduction can be applied to achieve the desired carboxylic acid functionality:
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Convert intermediates to carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Reduce carboxylic acids to alcohols or amines |
These reactions require anhydrous conditions and controlled temperatures to avoid overreaction or decomposition.
Detailed Research Findings and Analysis
Reaction Conditions and Yields
- Boc protection typically proceeds with high efficiency under mild conditions.
- The formation of the bi(cyclopropyl) framework demands careful control of photochemical or catalytic parameters.
- Using anhydrous solvents and inert atmospheres (argon or nitrogen) prevents side reactions.
- Temperature control (often 0–25 °C) is critical to maintain selectivity and yield.
Scale-Up and Practical Considerations
Recent advances in related bicyclo compound syntheses have demonstrated:
- The feasibility of kilogram-scale synthesis using flow photochemical reactors with LED light sources (365 nm), improving reaction efficiency and scalability.
- Avoidance of specialized glassware (e.g., Pyrex) by using standard chemical glassware compatible with LED irradiation.
- Performing haloform reactions directly on crude intermediates can increase yields of the final diacid product.
These findings suggest that similar scale-up strategies could be adapted for the synthesis of 1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid.
Data Table: Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield Range |
|---|---|---|---|
| Boc Protection | Boc-Cl, triethylamine, anhydrous solvent, 0–25 °C | Protects amino group as Boc carbamate | >90% |
| Bi(cyclopropyl) Core Formation | Cyclopropyl precursors, photochemical irradiation (365 nm LED), inert atmosphere | Flow or batch photochemical methods; avoid Pyrex glassware | Variable; optimized for scale |
| Oxidation | KMnO4, CrO3, anhydrous solvents | Converts intermediates to carboxylic acid | Dependent on substrate |
| Reduction | LiAlH4, anhydrous solvents | Reduces acid/ketone to alcohol or amine | Dependent on substrate |
| Haloform Reaction | Sodium hypochlorite or similar reagents | Converts diketone intermediates to diacid | Up to 50% in scale-up |
Notes on the Mechanism and Applications
- The Boc protecting group is stable under neutral and basic conditions but can be removed under acidic conditions to free the amino group for further synthetic elaboration.
- The bi(cyclopropyl) framework imparts rigidity and unique electronic properties, making this compound valuable as an intermediate in medicinal chemistry and organic synthesis.
- The compound’s preparation methods are designed to preserve the integrity of the strained cyclopropyl rings while enabling functional group transformations.
Chemical Reactions Analysis
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in synthetic pathways .
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Intermediate in Organic Synthesis
- Boc-bicyclopropylcarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in the development of pharmaceuticals and agrochemicals, facilitating the construction of intricate molecular frameworks essential for drug activity and efficacy.
2. Study of Enzyme Mechanisms
- In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to mimic certain biological structures makes it a valuable tool for understanding how enzymes function and interact with substrates.
3. Drug Design and Development
- The compound is under investigation for its potential therapeutic properties. Researchers are exploring its role in drug design, particularly in creating novel compounds that can interact with specific biological targets, potentially leading to new treatments for various diseases.
Industrial Applications
1. Production of Specialty Chemicals
- In industry, Boc-bicyclopropylcarboxylic acid is utilized in the production of specialty chemicals. Its unique properties contribute to advancements in various industrial processes, including the synthesis of polymers and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group that can participate in further chemical reactions. This property makes the compound valuable in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride (CAS: 2270909-75-4)
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Key Differences :
- Lacks the Boc-protecting group, exposing a free amine that is stabilized as a hydrochloride salt.
- Higher polarity and water solubility due to the ionic nature of the hydrochloride salt.
- Reduced stability compared to the Boc-protected analog, as free amines are prone to oxidation and side reactions .
- Applications : Suitable for aqueous-phase reactions or direct incorporation into molecules requiring unprotected amines.
[1,1'-Bi(cyclopropane)]-1-carboxylic acid (CAS: 60629-92-7)
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- Key Differences: Absence of both the Boc-amino group and the amine functionality. Simpler structure with a single carboxylic acid group, leading to lower molecular weight and reduced steric hindrance. Moderate solubility in organic solvents due to non-polar bicyclopropyl groups .
- Applications : Primarily used as a building block for synthesizing cyclopropane-containing polymers or small molecules.
(1S,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol (estimated from synthesis in )
- Key Differences :
- Applications : Useful in chiral synthesis due to its stereochemical complexity, particularly in antiviral or anticancer drug candidates .
Comparative Data Table
Biological Activity
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid (Boc-bicyclopropyl-CAA) is a compound notable for its unique bi(cyclopropyl) structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
Chemical Structure
- Molecular Formula : C₁₂H₁₉N₁O₄
- Molecular Weight : 229.29 g/mol
- CAS Number : 1784118-69-9
The synthesis of Boc-bicyclopropyl-CAA typically involves protecting an amino group with Boc chloride in the presence of a base, followed by reactions that may include oxidation or reduction to yield various derivatives. The unique bi(cyclopropyl) framework imparts distinct chemical properties that are advantageous in biological applications .
Synthesis Methodology
The preparation often requires:
- Reagents : Tert-butoxycarbonyl chloride (Boc-Cl), triethylamine.
- Conditions : Anhydrous solvents, controlled temperatures.
Boc-bicyclopropyl-CAA interacts with specific molecular targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions, making it useful in peptide synthesis and other biologically active molecules .
Inhibitory Activity
Recent studies have highlighted its potential as an inhibitor of various kinases, such as GSK-3β. For instance, compounds structurally similar to Boc-bicyclopropyl-CAA have demonstrated significant inhibitory activity against GSK-3β with IC₅₀ values ranging from 10 nM to over 1000 nM depending on structural modifications .
Cytotoxicity Studies
Cytotoxicity assays performed on different cell lines (e.g., HT-22 and BV-2) showed that selected derivatives of Boc-bicyclopropyl-CAA did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile while maintaining biological activity .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Comments |
|---|---|---|---|
| Compound A | GSK-3β | 8 | Highly potent |
| Compound B | IKK-β | 50 | Moderate potency |
| Boc-bicyclopropyl-CAA | GSK-3β | TBD | Potential lead compound |
Case Study: Anti-inflammatory Properties
In a study investigating anti-inflammatory effects, compounds similar to Boc-bicyclopropyl-CAA were shown to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. At concentrations as low as 1 µM, these compounds exhibited enhanced anti-inflammatory activity compared to known inhibitors .
Q & A
Q. What are the key considerations for synthesizing 1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid?
Synthesis requires precise control of cyclopropane ring formation and Boc (tert-butoxycarbonyl) protection. A typical protocol involves:
- Cyclopropanation : Use of transition-metal catalysts (e.g., CuCl₂·2H₂O) to form the bicyclopropyl scaffold .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amino group .
- Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane) or recrystallization to isolate the product.
Critical Step : Monitor reaction progress via TLC to avoid over-substitution or decomposition .
Q. How can researchers characterize this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicyclopropyl geometry, Boc group integrity, and carboxylic acid proton environment. For example, tert-butyl protons resonate at δ ~1.34 ppm .
- IR Spectroscopy : Peaks at ~1765 cm⁻¹ (Boc carbonyl) and ~1682 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 554 [M⁺] for related analogs) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Stability data indicate no decomposition under recommended conditions .
- Emergency Measures : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do structural analogs with fluorinated substituents (e.g., difluoromethyl vs. trifluoromethyl) impact reactivity?
- Electronic Effects : Difluoromethyl groups (CF₂H) increase electron-withdrawing properties compared to trifluoromethyl (CF₃), altering reaction kinetics in nucleophilic substitutions .
- Steric Hindrance : Trifluoromethyl groups may hinder access to the bicyclopropyl core in enzyme-binding studies .
Experimental Validation : Compare reaction yields and inhibition constants (Ki) for analogs in catalytic assays .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected cyclopropane derivatives?
Q. How can researchers modify the Boc group for targeted drug delivery applications?
- Acid-Labile Alternatives : Use photolabile (e.g., nitroveratryl) or enzyme-cleavable (e.g., peptide-based) protecting groups to control release kinetics.
- Validation : Monitor Boc removal kinetics via HPLC under physiological pH (e.g., pH 5.0–7.4) .
Q. What computational methods predict this compound’s interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
